5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
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Overview
Description
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a useful research compound. Its molecular formula is C28H28N2O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes N,N'-Dibutylquinacridone a good photoinitiator for polymerization reactions, and how does its performance compare to other photoinitiators?
A1: DBQA exhibits excellent panchromatic properties, meaning it can efficiently absorb light and initiate polymerization reactions across a broad range of wavelengths, including violet, blue, green, and yellow light. [] This versatility makes it suitable for various light sources, such as LEDs and laser diodes.
Q2: What are the potential applications of N,N'-Dibutylquinacridone in material science based on its photoinitiation properties?
A2: The research highlights DBQA's effectiveness in polymerizing multifunctional monomers, achieving high conversion rates for both epoxides and acrylates. [] This ability opens doors to numerous applications, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.